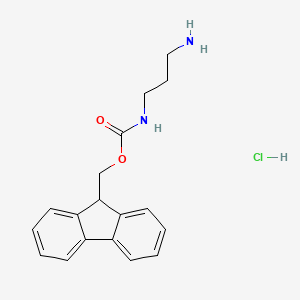

Fmoc-dap hcl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFLMAHOWVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-dap(HCl): Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-2,3-diaminopropionic acid hydrochloride, commonly referred to as Fmoc-dap(HCl), is a pivotal building block in the field of peptide chemistry. As a non-proteinogenic amino acid derivative, it offers a unique structural motif for the synthesis of novel peptides with tailored biological activities and physicochemical properties. The presence of a free side-chain amine, in addition to the alpha-amino group, provides a valuable locus for post-synthetic modifications, such as labeling, cyclization, or the attachment of functional moieties. This guide provides a comprehensive overview of the chemical and physical properties of Fmoc-dap(HCl), its applications in solid-phase peptide synthesis (SPPS), and detailed protocols for its effective utilization.

Core Properties of Fmoc-dap(HCl)

The properties of Fmoc-dap(HCl) can vary slightly depending on the stereochemistry (L- or D-isomer) and the specific salt form. The most commonly utilized forms in peptide synthesis are the hydrochloride salts of the L- and D-isomers of N-α-Fmoc-2,3-diaminopropionic acid.

| Property | Fmoc-L-Dap-OH·HCl | Fmoc-D-Dap-OH·HCl |

| Synonyms | N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride, Fmoc-L-Dpr-OH·HCl | N-alpha-Fmoc-D-2,3-diaminopropionic acid hydrochloride, Fmoc-D-Dpr-OH·HCl |

| CAS Number | 212688-53-4[1] | 487027-89-4 |

| Molecular Formula | C₁₈H₁₈N₂O₄·HCl[1] | C₁₈H₁₈N₂O₄·HCl |

| Molecular Weight | 362.81 g/mol [1] | 362.81 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Melting Point | Not available | 176 - 187 °C[2] |

| Solubility | Soluble in organic solvents like DMF.[3] | Soluble in organic solvents. |

| Purity | Typically ≥98% (HPLC) | Typically ≥98% (HPLC)[2] |

Note: For research purposes, always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

The Strategic Importance of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an essential feature of this amino acid derivative, enabling its use in modern solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, preventing its participation in peptide bond formation until desired.

Key Advantages of Fmoc Chemistry:

-

Mild Deprotection Conditions: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This is in contrast to the harsher acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) protecting group.[4]

-

Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS. This allows for the selective deprotection of the α-amino group without affecting the integrity of the side chains.

-

Reaction Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which reacts with piperidine to form a piperidine-dibenzofulvene adduct. This adduct has a strong UV absorbance at around 301 nm, allowing for the real-time monitoring of the deprotection reaction and ensuring its completion.[5]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-dap(HCl) is primarily employed as a building block in Fmoc-based SPPS to introduce a diaminopropionic acid residue into a peptide sequence. The presence of the side-chain amine opens up a plethora of possibilities for creating complex peptide architectures.

Experimental Workflow for Incorporation of Fmoc-dap(HCl)

The following diagram illustrates the general workflow for the incorporation of an Fmoc-dap(HCl) residue into a growing peptide chain on a solid support.

Caption: General workflow for the incorporation of Fmoc-dap(HCl) in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-dap(HCl)

This protocol outlines a standard procedure for coupling Fmoc-L-Dap-OH·HCl to a resin-bound peptide with a free N-terminus using HBTU/HOBt activation.

Materials:

-

Resin-bound peptide with a free amino group

-

Fmoc-L-Dap-OH·HCl

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirm the presence of a free primary amine using the Kaiser test (a positive test results in a blue color).[6]

-

-

Activation of Fmoc-L-Dap-OH·HCl:

-

In a separate reaction vessel, dissolve Fmoc-L-Dap-OH·HCl (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the mixture to neutralize the hydrochloride salt and activate the carboxylic acid.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.[6]

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may need to be extended.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (a negative test indicates a complete reaction).

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the deprotection of the newly incorporated Fmoc-dap residue and the coupling of the next Fmoc-amino acid in the sequence.

-

Monitoring Fmoc Deprotection

As mentioned, the deprotection of the Fmoc group can be monitored quantitatively by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the collected filtrate.

Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.

A stable and consistent absorbance reading across multiple deprotection cycles indicates efficient and complete reactions. A significant drop in absorbance may suggest incomplete coupling in the preceding step.[5]

Side-Chain Modification of the Dap Residue

The primary advantage of incorporating a Dap residue is the availability of its side-chain amine for further chemical modifications. To achieve this, an orthogonal protecting group strategy is necessary. For instance, if the α-amino group is protected with Fmoc, the β-amino group of Dap can be protected with a group that is stable to piperidine but can be removed under different conditions (e.g., Boc, Alloc, or Dde).

Potential Side Reactions

While Fmoc-SPPS is a robust methodology, researchers should be aware of potential side reactions, particularly when working with di-functional amino acids like Dap.

-

Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling. This can be mitigated by using more potent coupling reagents, such as HATU or COMU, or by performing a double coupling.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the dipeptide from the resin. This is more prevalent with certain amino acid sequences.

-

Racemization: While HOBt is used to suppress racemization, it can still occur to a small extent, especially with prolonged activation times or in the presence of excess base.[7]

Safety and Handling

Fmoc-dap(HCl) should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Reagents used in peptide synthesis, such as DMF, piperidine, and TFA, are hazardous and require careful handling and disposal according to institutional and local regulations.

Conclusion

Fmoc-dap(HCl) is a versatile and valuable building block for the synthesis of complex and functional peptides. Its unique di-functional nature, combined with the advantages of Fmoc chemistry, provides peptide chemists with a powerful tool for drug discovery and development. A thorough understanding of its properties and careful implementation of established protocols are key to its successful application in the laboratory.

References

-

Aapptec Peptides. (n.d.). Fmoc-Dap-OH [181954-34-7]. Retrieved from [Link]

-

Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 43(3), 1169-1177. Retrieved from [Link]

-

Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. Retrieved from [Link]

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Structure of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride

An In-depth Technical Guide to the Structure and Application of N-alpha-Fmoc-L-2,3-diaminopropionic acid hydrochloride

Introduction

N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is a pivotal building block in the fields of peptide synthesis and medicinal chemistry. As a protected, non-proteinogenic amino acid, its unique structure offers researchers a versatile scaffold for creating complex peptide architectures and novel drug candidates.[1] The molecule incorporates three key features: the L-isomer of 2,3-diaminopropionic acid (Dap), a base-labile N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a hydrochloride salt to enhance solubility and ease of handling.[1] This guide provides a comprehensive analysis of its structure, properties, and applications, with a focus on its role in modern drug development and peptide science.

Core Structural Analysis

The functionality of this compound is derived from the interplay of its constituent parts. A thorough understanding of each component is essential for its effective application.

The L-2,3-Diaminopropionic Acid (Dap) Core

L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[2] Its structure is analogous to alanine but with an additional amino group on the β-carbon.[3] This second amine provides a valuable chemical handle for a wide range of modifications, such as PEGylation, lipidation, cyclization, or the attachment of fluorescent labels and cytotoxic payloads.[4] The "L" designation refers to the stereochemistry at the α-carbon, which is the same configuration as the naturally occurring amino acids in proteins.

The N-alpha-Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used protecting group for the α-amine in solid-phase peptide synthesis (SPPS).[5] Its popularity stems from its unique cleavage condition—it is stable in acidic conditions but readily removed by a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[6][7]

This base-lability is a result of the fluorenyl ring system, which makes the proton on the 9th carbon acidic. A base can abstract this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[5][8] The DBF byproduct is then scavenged by the amine base (e.g., piperidine) to prevent it from reacting with the newly deprotected amino group of the peptide chain.[5]

The use of the Fmoc group allows for an "orthogonal" protection strategy.[7] This means that the α-amine can be deprotected without affecting the acid-labile protecting groups commonly used for the side chains of other amino acids (like Boc or tBu).[7][9] This selective deprotection is the foundation of Fmoc-based SPPS.[10]

The Hydrochloride Salt Form

The hydrochloride salt form of N-α-Fmoc-L-2,3-diaminopropionic acid significantly enhances its solubility in the polar aprotic solvents used during peptide synthesis, such as DMF.[1] This improved solubility ensures efficient and complete coupling reactions, making it a more practical and reliable reagent in the laboratory.[1][]

Visualizing the Core Structure

Caption: Chemical structure of the topic compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 212688-53-4 | [1] |

| Synonyms | Fmoc-L-Dap-OH·HCl | [1] |

| Molecular Formula | C18H19ClN2O4 | [12] |

| Molecular Weight | 378.81 g/mol | N/A |

| Appearance | White to off-white solid | [13] |

| Purity | ≥ 99.7% (Chiral HPLC) | [1] |

| Solubility | Soluble in DMF | [] |

Applications in Peptide Synthesis and Drug Development

The primary application of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][14]

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[15] This allows for the iterative addition of amino acids, with excess reagents and byproducts washed away after each step.[15] The process is highly amenable to automation.[10]

The incorporation of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride follows the standard SPPS cycle:

-

Deprotection: The Fmoc group of the resin-bound peptide is removed with a piperidine solution.

-

Washing: The resin is thoroughly washed to remove piperidine and the DBF adduct.

-

Coupling: N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride is "activated" with a coupling reagent (e.g., HCTU, HATU) and added to the resin to form a new peptide bond.[16]

-

Washing: The resin is washed again to remove excess reagents.

This cycle is repeated for each subsequent amino acid in the desired sequence.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.[7][17]

Site-Specific Modification via the Beta-Amine

The true utility of incorporating Dap into a peptide chain lies in its free β-amino group. While the peptide remains anchored to the solid support, this side-chain amine can be selectively modified. This is often achieved using an orthogonal protecting group on the β-amine, such as Monomethoxytrityl (Mtt) or tert-Butyloxycarbonyl (Boc), which can be removed under conditions that do not affect the Fmoc group or other side-chain protectors.[4][13][18] This allows for the synthesis of:

-

Branched Peptides: A second peptide chain can be grown from the Dap side chain.

-

Cyclic Peptides: The side chain can be used as an anchor point for cyclization.

-

Conjugated Molecules: Payloads such as imaging agents, linkers for antibody-drug conjugates (ADCs), or small molecule drugs can be precisely attached.[4][14]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions based on their specific peptide sequence and available instrumentation.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines the manual steps for adding one amino acid to a growing peptide chain on a solid support.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[15]

-

Add a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and activate the carboxyl group.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) and dry under vacuum if the synthesis is complete.[15]

-

Protocol 2: Peptide Cleavage from Resin and Final Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups.

-

Preparation:

-

After the final amino acid coupling and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[15]

-

-

Cleavage:

-

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).[15]

-

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

-

Agitate gently for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate, which contains the cleaved peptide.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[7]

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage reagents.

-

Dry the final peptide pellet under vacuum.

-

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chempep.com [chempep.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. FMoc-L-2,3-diaMinopropionic acid hydrochloride | 487027-89-4 [amp.chemicalbook.com]

- 13. Fmoc-Dap(Mtt)-OH [myskinrecipes.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

Introduction: Unraveling the Versatility of a Unique Amino Acid Building Block

An In-depth Technical Guide to Fmoc-Dap(HCl) and its Derivatives in Peptide Synthesis

N-(9-Fluorenylmethoxycarbonyl)-diaminopropionic acid (Fmoc-Dap), particularly in its hydrochloride salt form (Fmoc-Dap(HCl)), represents a cornerstone building block for chemists and drug developers engaged in advanced peptide synthesis. Diaminopropionic acid is an unnatural amino acid distinguished by the presence of two amino groups: an alpha (α) and a beta (β) amine. This unique structure provides a strategic point for molecular modifications, such as peptide branching, cyclization, and the conjugation of functional moieties like fluorophores or drug payloads.

However, the designation "Fmoc-Dap(HCl)" is often ambiguous and requires careful specification. It can refer to different stereoisomers (L- or D-) and, more critically, to different protection schemes on the two amino groups. This guide, prepared from the perspective of a Senior Application Scientist, will deconstruct this ambiguity, providing a comprehensive technical overview of the most common and functionally critical Dap derivatives. We will delve into their chemical properties, explain the causality behind their use in solid-phase peptide synthesis (SPPS), and provide field-proven protocols to ensure their successful application in research and development.

Core Compound Profiles: A Comparative Overview

The utility of a Dap derivative is defined by its protecting group strategy. The most common form, Nα-Fmoc-L-Dap(HCl), leaves the β-amino group free (as a hydrochloride salt), making it available for immediate modification after incorporation into a peptide chain. Orthogonally protected versions, such as Nα-Fmoc-Nβ-Boc-L-Dap-OH, are arguably more versatile, allowing for the selective deprotection of the β-amine at a later, strategic point in the synthesis.

The table below summarizes the key quantitative data for several common Fmoc-Dap derivatives. Researchers must verify the exact specifications from their supplier's Certificate of Analysis for lot-specific data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Application |

| Fmoc-L-Dap(HCl) (Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride) | 212688-53-4 | C₁₈H₁₈N₂O₄·HCl | 362.81 | Direct use of the free β-amine after neutralization. |

| Fmoc-D-Dap(HCl) (Nα-Fmoc-D-2,3-diaminopropionic acid hydrochloride) | 251317-00-7 | C₁₈H₁₉ClN₂O₄ | 362.81 | Incorporation of D-amino acids to increase proteolytic stability. |

| Fmoc-L-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid) | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.46[1] | Orthogonal synthesis for side-chain modification after chain elongation. |

| Fmoc-L-Dap(Fmoc)-OH (Nα,Nβ-Bis-Fmoc-L-2,3-diaminopropionic acid) | 201473-90-7 | C₃₃H₂₈N₂O₆ | 548.58[2] | Used when both amines require Fmoc protection; less common in standard SPPS. |

| Fmoc-Dap-OH (Nα-Fmoc-L-2,3-diaminopropionic acid) | 181954-34-7 | C₁₈H₁₈N₂O₄ | 326.35[3] | The free base form of the hydrochloride salt. |

The Strategic Imperative of Orthogonal Protection

The primary challenge and opportunity in using Dap is managing its two amino groups. To achieve selective modification, a strategy of orthogonal protection is essential. This means using protecting groups on the α- and β-amines that can be removed under different, non-interfering chemical conditions.

The Fmoc/Boc protection scheme is the most prevalent and powerful example.[1]

-

The α-amino group is protected by the Fmoc group . This group is base-labile and is cleaved at each cycle of peptide elongation using a mild base, typically piperidine.[4][5]

-

The β-amino group is protected by the Boc (tert-butyloxycarbonyl) group . This group is acid-labile and is stable to the piperidine used for Fmoc removal. It is cleaved only during the final resin cleavage step with strong acids like trifluoroacetic acid (TFA), or it can be selectively removed on-resin using milder acid conditions that leave other acid-labile side-chain protecting groups (like tBu) intact.

This orthogonality is the key to unlocking Dap's potential, as illustrated in the workflow below.

Experimental Protocols: From Bench to Product

Handling and Storage: Preserving Reagent Integrity

The foundation of any successful synthesis is the quality of the starting materials. Fmoc-protected amino acids, including Fmoc-Dap(HCl), are sensitive to moisture and, to a lesser extent, light.[6]

-

Long-Term Storage : For long-term viability, store the lyophilized powder at -20°C in a tightly sealed container within a desiccator.[7][8] Moisture is the primary catalyst for degradation.

-

Handling : Before opening the container, always allow it to equilibrate to room temperature for at least 30 minutes.[7] This critical step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.[7][8] Always handle with gloves to prevent contamination.[7]

-

Solution Storage : Peptide solutions are far less stable than lyophilized powder. If a stock solution must be prepared, use an anhydrous, amine-free solvent like dimethylformamide (DMF). For maximum stability, solutions should be used fresh or flash-frozen and stored at -20°C or below. Avoid repeated freeze-thaw cycles, as this accelerates degradation.[7][8]

Workflow: Incorporation into a Peptide via Fmoc-SPPS

The following is a standard manual protocol for coupling an Fmoc-Dap derivative onto a resin-bound peptide chain with a free N-terminal amine. This cycle is repeated for each amino acid added to the chain.

Methodology:

-

Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following Fmoc deprotection. Swell the resin in high-quality, amine-free DMF.

-

Amino Acid Activation (Self-Validating Step) :

-

Rationale : The carboxylic acid of the incoming Fmoc-Dap derivative must be activated to form a highly reactive species that will readily form a peptide bond. HBTU (or HCTU) in the presence of a non-nucleophilic base like DIPEA is a highly efficient and common choice that minimizes racemization.[9]

-

Protocol : In a separate vessel, dissolve 3 equivalents of the Fmoc-Dap derivative (e.g., Fmoc-L-Dap(Boc)-OH), 3 equivalents of HBTU, and 6 equivalents of DIPEA in DMF relative to the molar loading of the resin. Allow this solution to pre-activate for 5-10 minutes. For Fmoc-Dap(HCl), the DIPEA will also serve to neutralize the hydrochloride salt.

-

-

Coupling Reaction :

-

Protocol : Add the activated amino acid solution to the swelled resin. Agitate the reaction vessel via bubbling with nitrogen or orbital shaking for 1-2 hours at room temperature.

-

-

Monitoring and Trustworthiness :

-

Rationale : To ensure a high-purity final product, it is critical to confirm that the coupling reaction has gone to completion. The Kaiser test is a qualitative colorimetric assay that detects the presence of primary amines.

-

Protocol : After the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and ethanol, and perform the Kaiser test. A negative result (yellow beads) indicates the absence of free amines and a successful coupling. A positive result (blue beads) indicates incomplete coupling, requiring a second coupling step.[5]

-

-

Fmoc Deprotection :

-

Rationale : The Fmoc group must be removed to expose the α-amine for the next coupling cycle. This is achieved through a β-elimination reaction induced by a secondary amine base.[5]

-

Protocol : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.[5][10] Drain and repeat once. The generation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy as an online check in automated synthesizers.[5]

-

-

Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and byproducts. Final washes with isopropanol (IPA) and DMF prepare the resin for the next coupling cycle.[5]

Conclusion: A Tool for Precision and Innovation

Fmoc-Dap(HCl) and its orthogonally protected derivatives are more than just another amino acid; they are enabling tools for sophisticated peptide design. By understanding the distinct roles of the different isomers and protection schemes—particularly the robust Fmoc/Boc strategy—researchers can precisely control the synthesis of complex architectures. The successful application of these building blocks relies on a foundation of proper handling to maintain reagent integrity and the implementation of self-validating protocols that monitor each step of the synthesis. With these principles in place, Fmoc-Dap serves as a reliable gateway to novel peptide therapeutics, diagnostics, and biomaterials.

References

-

Aapptec. (n.d.). Fmoc-Dap-OH. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Fmoc-Peptide Acid Chlorides: Preparation, Characterization and Utility in Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

University of California, Irvine - Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

-

AnaSpec. (n.d.). Di-Fmoc-L-alpha,beta-diaminopropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chempep.com [chempep.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uci.edu [chem.uci.edu]

A Senior Application Scientist's Guide to the Synthesis of Orthogonally Protected Diaminopropionic Acid Derivatives

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing orthogonally protected derivatives of diaminopropionic acid (Dap) and its homologue, diaminobutyric acid (Dab). These non-proteinogenic amino acids are crucial building blocks in peptide chemistry and drug development, enabling site-specific modifications such as cyclization, branching, and the attachment of various molecular probes.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the core principles of orthogonal protection and presents a comparative analysis of prominent synthetic routes. We will explore detailed, field-proven protocols, explain the causality behind experimental choices, and provide quantitative data to inform your synthetic strategy.

The Imperative of Orthogonal Protection in Peptide Science

In the precise world of peptide synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving the desired final product. The concept of orthogonal protection is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of one class of protecting groups in the presence of others.[3][4] This enables the stepwise elongation of the peptide chain and the introduction of intricate molecular architectures with high fidelity.[3]

Typically, a peptide synthesis strategy employs three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition. The most common is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][5][6]

-

Permanent side-chain protecting groups: These protect reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support. Acid-labile groups like tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) are frequently used.[5][6]

-

Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications and can be removed without affecting the other protecting groups.[3]

The Fmoc/tBu strategy is a fully orthogonal system, offering mild deprotection conditions suitable for a wide range of peptides.[5][6] Diaminopropionic acid, with its α- and β-amino groups, necessitates an orthogonal protection scheme to allow for selective functionalization. The most common and versatile combination is the Nα-Fmoc and Nβ-Boc protection.[1][7][8][9] This allows for the removal of the Fmoc group during routine peptide elongation, while the Boc group on the side chain remains intact for later, specific modifications.

Synthetic Pathways to Fmoc-Protected Diaminopropionic Acid

Several synthetic routes have been established for the preparation of orthogonally protected Dap derivatives. The choice of strategy often depends on the desired stereochemistry, scalability, and the availability of starting materials. Here, we compare three prominent methods.

Comparative Overview of Synthetic Protocols

| Parameter | Reductive Amination from Serine | Hofmann-type Rearrangement from Gln | Curtius Rearrangement from Asp |

| Starting Material | Nα-Fmoc-O-tert-butyl-D-serine | Fmoc-Gln-OH | N(α)-Boc-Asp(OBn)-OH |

| Key Reaction | Reductive Amination & Oxidation | Hofmann-type Rearrangement | Curtius Rearrangement |

| Typical Protecting Groups | α-Fmoc, β-Boc/Tosyl | α-Fmoc, β-Boc | α-Boc, β-Cbz |

| Overall Yield | 68-73% (for methyl ester)[10] | Suitable for large-scale production[10][11] | Reported as "efficient"[10][12] |

| Chirality Control | Preserves chirality of starting serine[10][13] | Retention of stereochemistry[10] | Retention of stereochemistry[12] |

| Advantages | Excellent stereochemical control, minimal chromatography[10][13] | Scalable, fewer steps[10][11] | Cost-effective[12] |

| Disadvantages | Multi-step process[13] | Requires careful control of reaction conditions[11] | Requires protecting group manipulation for Fmoc-SPPS compatibility[12] |

Detailed Synthetic Protocols and Mechanistic Insights

Synthesis of Fmoc-L-Dap(Boc)-OH via Reductive Amination of a Serine Derivative

This robust strategy leverages the readily available and chiral starting material, Nα-Fmoc-O-tert-butyl-D-serine, to produce the corresponding L-Dap derivative with excellent stereochemical control.[10][13] The key steps involve the formation of an aldehyde, followed by reductive amination and oxidation.

Caption: Synthesis of Fmoc-L-Dap(Boc)-OH from a D-serine derivative.

Step 1: Weinreb-Nahm Amide Formation [13][14]

-

To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1 equivalent) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) monohydrate (1.1 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents).

-

Stir the mixture at room temperature for 2 hours.

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIEA) (1.5 equivalents).

-

Continue stirring overnight at room temperature.

-

Work up the reaction to yield the Weinreb-Nahm amide. This intermediate is often sufficiently pure for the next step without chromatographic purification.[13]

Causality: The Weinreb-Nahm amide is a superior intermediate for the controlled reduction to an aldehyde. Unlike other activated carboxyl species, it is resistant to over-reduction to the alcohol due to the formation of a stable chelated intermediate with the reducing agent (LiAlH₄).

Step 2: Reduction to the Garner-like Aldehyde [13][14]

-

Dissolve the Weinreb-Nahm amide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise at 0 °C.

-

Stir the reaction at room temperature for approximately 15 minutes, monitoring by TLC.

-

Quench the reaction cautiously with an aqueous workup.

-

Extract the product to obtain the crude aldehyde, which can often be used directly in the next step.[13]

Causality: The short reaction time is crucial to prevent side reactions. The crude aldehyde is typically used immediately to avoid potential decomposition or racemization.

Step 3: Reductive Amination [13][14]

-

Dissolve the crude aldehyde (1 equivalent) in ethanol.

-

Add tert-butyl carbamate (Boc-NH₂) (1.2 equivalents) and titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equivalents).

-

Stir for 10 minutes at room temperature to form the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) and stir overnight.

-

Work up the reaction to yield the protected 2,3-diaminopropanol.

Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the aldehyde and facilitate imine formation. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

Step 4: Oxidation to the Carboxylic Acid [13]

-

A multi-step process involving deprotection of the tert-butyl ether, oxidation of the resulting alcohol, and reprotection steps is typically employed here to arrive at the final orthogonally protected product.

-

A common oxidation system is trichloroisocyanuric acid (TCCA) with catalytic TEMPO and NaBr.[13]

Causality: This controlled oxidation converts the primary alcohol to a carboxylic acid without affecting the other functional groups. The choice of a mild oxidation system is critical to preserve the integrity of the protecting groups.

Synthesis of Fmoc-Dab(Boc)-OH via Hofmann-type Rearrangement of Fmoc-Gln-OH

This method provides a more direct route to Fmoc-protected diaminobutyric acid (Dab), a homolog of Dap, and can be adapted for Dap synthesis.[10] It is particularly amenable to large-scale production.[10][11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Strategic Incorporation of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in the Synthesis of Non-Natural Peptides: A Technical Guide

Introduction: Expanding the Chemical Space of Peptides

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, the 20 proteinogenic amino acids offer a limited chemical toolkit. The incorporation of non-natural amino acids is a cornerstone of advanced peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel functionalities, and improved pharmacological profiles.[1] Among these, L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block. Its side chain contains a primary amine, providing a versatile chemical handle for a wide array of modifications, including lipidation, PEGylation, cyclization, and the attachment of fluorescent labels or cytotoxic payloads.[2]

This guide provides an in-depth technical overview of the use of Nα-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)), a key reagent for introducing Dap into synthetic peptides. We will explore the underlying principles of its application in solid-phase peptide synthesis (SPPS), detail robust experimental protocols, and discuss its role in creating complex and functional peptide architectures.

The Principle of Orthogonality: The Foundation of Modern Peptide Synthesis

The successful chemical synthesis of complex peptides hinges on the strategic use of protecting groups.[3] In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[3][4] The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3]

The core of this strategy lies in the differential lability of the protecting groups:

-

The Nα-Fmoc Group: This group protects the α-amino group of the amino acid and is labile to mild basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF).[5][6] This allows for its iterative removal at each step of peptide chain elongation.[3]

-

Side-Chain Protecting Groups: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[3] These groups remain intact during the base-mediated Fmoc deprotection steps and are removed in a single step at the end of the synthesis using strong acid, such as trifluoroacetic acid (TFA).[6]

This orthogonal scheme prevents unwanted side reactions and allows for the synthesis of complex peptides with high fidelity.[3] When incorporating Dap, this principle is extended. While the Nα-amino group is protected with the standard Fmoc group, the side-chain (β-amino) group requires its own consideration. Fmoc-Dap(HCl) presents a unique case where the side-chain amine is protected by protonation as a hydrochloride salt.

Incorporating Fmoc-Dap(HCl) in Fmoc-SPPS: A Step-by-Step Workflow

Fmoc-Dap(HCl) is a versatile building block for introducing a primary amine into a peptide sequence.[7][8][9] The hydrochloride salt form enhances the compound's stability and solubility.[7] However, the protonated side-chain amine must be neutralized in situ during the coupling reaction to allow the Nα-amine to react with the growing peptide chain.

Experimental Protocol: Incorporation of Fmoc-Dap(HCl)

This protocol outlines the manual incorporation of Fmoc-Dap(HCl) into a peptide sequence using standard Fmoc-SPPS chemistry.

1. Resin Preparation: a. Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30-60 minutes. c. Drain the DMF.

2. Nα-Fmoc Deprotection of the Resin-Bound Peptide: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 3-5 minutes at room temperature. c. Drain the deprotection solution. d. Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[3][5] e. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. f. Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Dap(HCl): a. In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. b. Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture. The excess base is crucial to both neutralize the hydrochloride salt of the Fmoc-Dap(HCl) and facilitate the coupling reaction. c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 1-2 hours at room temperature. f. Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, the coupling step can be repeated.[2]

4. Capping (Optional): a. To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times).

5. Chain Elongation: a. To add the next amino acid, return to step 2 (Nα-Fmoc Deprotection).

Post-Synthetic Modification of the Dap Side Chain: A Gateway to Functionalization

The primary advantage of incorporating Dap is the ability to selectively modify its side-chain β-amino group. This modification is typically performed on the resin-bound peptide after the full sequence has been assembled but before the final cleavage and side-chain deprotection of other residues. This on-resin strategy allows for the use of excess reagents to drive the reaction to completion, simplifying purification.

Experimental Protocol: On-Resin Acetylation of the Dap Side Chain

This protocol describes a general method for capping the Dap side-chain amine via acetylation. The same principle applies to the conjugation of other molecules, such as biotin, fluorophores, or lipids, by using the appropriate activated reagent.

1. Peptide Synthesis: a. Synthesize the desired peptide sequence containing the Dap residue up to the final N-terminal amino acid, leaving the Nα-Fmoc group on the last residue. The side-chain amine of Dap will be protonated on the resin after the acidic workup of the previous steps.

2. Neutralization of the Dap Side Chain: a. Wash the resin-bound peptide with DMF. b. Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes to neutralize the protonated β-amino group of the Dap residue. c. Wash the resin thoroughly with DMF (3-5 times).

3. Side-Chain Modification (Acetylation): a. Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF. b. Add the solution to the resin and agitate for 30-60 minutes at room temperature.[2] c. Wash the resin with DMF (3 times) and DCM (3 times). d. A small aliquot of resin can be cleaved to confirm the modification by mass spectrometry.

4. Final Deprotection and Cleavage: a. Proceed with the standard Nα-Fmoc deprotection of the final residue. b. Cleave the peptide from the resin and remove the remaining acid-labile side-chain protecting groups using a TFA "cleavage cocktail" (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[10]

Applications in Drug Discovery and Peptide Engineering

The ability to introduce a modifiable primary amine via Fmoc-Dap(HCl) opens up a vast design space for creating sophisticated peptide-based molecules.

| Application Area | Rationale for Using Dap | Key Benefits |

| Peptide Stapling | Provides an anchor point for covalent linkage with another side chain, constraining the peptide into a specific conformation (e.g., α-helix). | Increased proteolytic stability, enhanced cell permeability, improved target affinity.[11] |

| Drug Conjugation | The side-chain amine serves as a site for attaching small molecule drugs, creating peptide-drug conjugates (PDCs). | Targeted delivery of cytotoxic agents to specific cells or tissues, reducing systemic toxicity.[12] |

| Bioconjugation & Labeling | Enables the covalent attachment of reporter molecules such as fluorophores (e.g., FITC) or affinity tags (e.g., biotin). | Facilitates studies on peptide localization, protein-protein interactions, and purification.[12] |

| Synthesis of Cyclic Peptides | The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization. | Improved metabolic stability and defined conformation, often leading to higher receptor selectivity.[13] |

| Modulation of Physicochemical Properties | The primary amine can be left free to introduce a positive charge at physiological pH, or modified to alter solubility and aggregation properties. | Enhanced solubility, pH-sensitive drug delivery, improved interaction with biological membranes.[14] |

Troubleshooting and Key Considerations

-

β-Lactam Formation: A potential side reaction during the activation of Fmoc-Dap(HCl) is intramolecular cyclization to form a stable β-lactam, which terminates the peptide chain.[15] To mitigate this, use efficient coupling reagents like HBTU or HATU and ensure a rapid transfer of the activated species to the resin.

-

Incomplete Coupling: The steric bulk of the Fmoc group and the nature of the peptide sequence can sometimes lead to incomplete coupling. Monitoring the reaction with a Kaiser test is critical.[2] If necessary, a double coupling protocol can be employed.

-

Orthogonally Protected Derivatives: For more complex syntheses requiring multiple, distinct side-chain modifications, orthogonally protected versions such as Fmoc-Dap(Boc)-OH, Fmoc-Dap(Alloc)-OH, or Fmoc-Dap(ivDde)-OH should be considered.[13][16] These derivatives allow for the selective deprotection of the Dap side chain under specific conditions (acid, palladium catalysis, or hydrazine, respectively) without affecting other protecting groups.[3][16]

Conclusion

Fmoc-L-2,3-diaminopropionic acid hydrochloride is a powerful and versatile reagent in the field of non-natural peptide synthesis. Its strategic incorporation allows for the introduction of a reactive primary amine on the peptide side chain, serving as a gateway for a multitude of post-synthetic modifications. By understanding the principles of orthogonal protection and employing robust synthesis protocols, researchers can leverage Fmoc-Dap(HCl) to construct complex, functionalized peptides for a wide range of applications in drug discovery, chemical biology, and materials science, ultimately expanding the boundaries of what is possible with peptide-based technologies.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Dap-Containing Peptides.

- Chem-Impex. Nα -Fmoc-L-2,3-diaminopropionic acid hydrochloride.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-L-Diaminopropionic Acid (Boc-Dap)

- ACS Central Science. (2022).

- BenchChem. (2025). Orthogonal Protection Strategy in Fmoc Chemistry: An In-depth Technical Guide.

- PubMed Central. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors.

- PubMed. (2024).

- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- Chem-Impex. Nα-Fmoc-D-2,3-diaminopropionic acid.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Chem-Impex. Fmoc-DAP-N3.

- CymitQuimica. CAS 181954-34-7: Fmoc-Dap-OH.

- BenchChem. (2025). Preventing side reactions with Fmoc-Dap(Adpoc)-OH during synthesis.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- RSC Publishing. (2014).

- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chemimpex.com [chemimpex.com]

- 13. peptide.com [peptide.com]

- 14. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Strategic Incorporation of Fmoc-Dap(HCl) in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethyloxycarbonyl)-L-α,β-diaminopropionic acid hydrochloride, commonly abbreviated as Fmoc-Dap(HCl), is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, possessing a temporary Fmoc protecting group on the α-amine, a reactive side-chain amine, and a carboxylic acid, offers a versatile platform for the synthesis of complex and modified peptides. This guide provides an in-depth exploration of the chemical characteristics of Fmoc-Dap(HCl), detailing its physicochemical properties, strategic application in SPPS, and its role in the development of novel peptide-based therapeutics, including antimicrobial and constrained peptides. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in leveraging the full potential of this versatile amino acid derivative.

Physicochemical Characteristics of Fmoc-Dap(HCl)

A thorough understanding of the physicochemical properties of Fmoc-Dap(HCl) is fundamental to its effective use in peptide synthesis. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 210767-37-6 | [1] |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ | |

| Molecular Weight | 362.81 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |

| Storage | 2-8°C, protected from moisture and light |

Note: Specific values for melting point, pKa, and spectral data can vary slightly between suppliers and batches. It is always recommended to refer to the supplier's certificate of analysis for the most accurate information.

The Role of Fmoc-Dap(HCl) in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Dap(HCl) is a cornerstone of Fmoc-based SPPS, a methodology that has revolutionized the synthesis of peptides due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[3] The Fmoc group provides a base-labile protecting group for the α-amine, allowing for iterative deprotection and coupling cycles on a solid support.[4][5]

The SPPS Workflow: A Step-by-Step Analysis

The successful incorporation of Fmoc-Dap(HCl) into a growing peptide chain follows a well-defined, cyclical process. Understanding the "why" behind each step is crucial for troubleshooting and optimizing syntheses.

The synthesis begins with the swelling of the solid support (resin) in a suitable solvent, typically DMF or DCM. This crucial first step increases the surface area of the resin beads, allowing for greater accessibility of the reactive sites for subsequent chemical transformations. The choice of resin is dictated by the desired C-terminal functionality of the final peptide; for a C-terminal amide, a Rink Amide resin is commonly employed, while a Wang or 2-Chlorotrityl resin is used for a C-terminal carboxylic acid.[4][5]

The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[3][5] The mechanism involves a β-elimination reaction, which is favored by the use of a secondary amine like piperidine.[6] The choice of a mild base is a key advantage of Fmoc chemistry, as it preserves acid-labile side-chain protecting groups.

The carboxylic acid of the incoming Fmoc-protected amino acid, in this case, Fmoc-Dap(HCl), must be activated to facilitate the formation of a peptide bond. This is because the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. Activation is typically achieved using coupling reagents such as HBTU, HATU, or DIC, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7] These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium derivative, which is highly susceptible to nucleophilic attack by the free amine on the resin.[7] For sterically hindered amino acids, more potent activating agents like HATU are often preferred to ensure high coupling efficiency.[8]

The activated Fmoc-Dap(HCl) is then added to the deprotected resin, leading to the formation of a new peptide bond. The reaction is typically allowed to proceed for 1-2 hours at room temperature.[5] Monitoring the completion of the coupling reaction is essential to avoid the formation of deletion sequences. This can be done using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[6]

Following the coupling reaction, the resin is thoroughly washed with the synthesis solvent (e.g., DMF) to remove any excess reagents and byproducts. This purification step is critical for ensuring the high purity of the final peptide. The cycle of deprotection, activation, coupling, and washing is then repeated for each subsequent amino acid in the desired sequence.

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[4][9] Scavengers, such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are crucial for quenching the reactive cationic species generated during the cleavage of the protecting groups, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[10][11]

Experimental Protocol: Manual SPPS of a Model Peptide using Fmoc-Dap(HCl)

This protocol outlines the manual synthesis of a short model peptide to illustrate the practical application of the principles described above.

Materials:

-

Rink Amide resin

-

Fmoc-Gly-OH

-

Fmoc-Dap(HCl)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

First Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1 hour.

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Fmoc Deprotection: Repeat step 2.

-

Washing: Repeat step 3.

-

Fmoc-Dap(HCl) Coupling:

-

In a separate vial, dissolve Fmoc-Dap(HCl) (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1.5 hours.

-

Perform a Kaiser test.

-

-

Washing: Repeat step 5.

-

Final Fmoc Deprotection: Repeat step 2.

-

Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. The crude peptide can then be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Advanced Applications of Fmoc-Dap(HCl) in Drug Development

The unique structure of diaminopropionic acid makes it a valuable component in the design of peptides with specific therapeutic properties.

Antimicrobial Peptides (AMPs)

Antimicrobial resistance is a growing global health crisis, and AMPs represent a promising class of alternative therapeutics.[12] The incorporation of Dap residues can enhance the antimicrobial activity of peptides. The cationic side-chain amine of Dap contributes to the overall positive charge of the peptide, which is crucial for its initial electrostatic interaction with the negatively charged bacterial membrane. This interaction can lead to membrane disruption and subsequent cell death. The use of Fmoc-Dap(HCl) in the SPPS of AMPs allows for the precise placement of these cationic charges within the peptide sequence to optimize its antimicrobial potency and selectivity.[13][14][15]

Constrained Peptides

Constraining the conformation of a peptide can lead to increased receptor binding affinity, improved metabolic stability, and enhanced cell permeability.[16] The side-chain amine of Dap provides a convenient handle for the introduction of cyclic constraints. For example, the side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or a side-chain carboxylate of another amino acid, such as aspartic acid or glutamic acid. This cyclization can be performed on-resin after the linear peptide has been assembled, providing a straightforward method for generating constrained peptide libraries for drug discovery.[16]

Troubleshooting and Causality in Fmoc-Dap(HCl) Chemistry

While SPPS is a robust methodology, challenges can arise, particularly with "difficult sequences." Understanding the underlying causes of common problems is key to successful synthesis.

-

Incomplete Coupling: This can be caused by steric hindrance from the bulky Fmoc group or the growing peptide chain, or by peptide aggregation.[8][17] Using a more potent coupling reagent like HATU, increasing the coupling time, or performing a double coupling can often overcome this issue.[18]

-

Racemization: The activation of the carboxylic acid can sometimes lead to epimerization at the α-carbon. This is more prevalent with certain coupling reagents and can be minimized by the addition of additives like HOBt or Oxyma Pure and by using weaker bases like sym-collidine.[7]

-

Side Reactions: The free side-chain amine of Dap can potentially participate in side reactions if not properly protected. However, in many applications, the unprotected side-chain amine is desired for subsequent modification. Careful planning of the protection strategy is therefore essential. Common side reactions in SPPS include aspartimide formation, which can be reduced by adding HOBt to the deprotection solution.[17][19][20]

Conclusion

Fmoc-Dap(HCl) is a versatile and indispensable tool in the arsenal of the peptide chemist. Its well-defined chemical characteristics, compatibility with standard Fmoc-SPPS protocols, and the unique properties it imparts to peptides make it a valuable building block for the synthesis of a wide range of peptide-based therapeutics. By understanding the fundamental principles of its chemistry and the causality behind the experimental choices in SPPS, researchers can effectively harness the potential of Fmoc-Dap(HCl) to advance the frontiers of drug discovery and development.

References

- Cain, A. K., & Koder, R. L. (2020). Chemical Synthesis of Antimicrobial Peptides. Methods in Molecular Biology, 2123, 1-11.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Gomis, S., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3535.

- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-28.

-

Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. Retrieved from [Link]

-

Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Albin, T. J., & Pentelute, B. L. (2019). Efficient flow synthesis of human antimicrobial peptides. Australian Journal of Chemistry, 72(11), 857-865.

- Hansen, P. R., & Oddo, A. (2020). Chemical Synthesis of Antimicrobial Peptides.

-

Fmoc Methodology: Cleavage from the Resin and Final Deprotection. (n.d.). ResearchGate. Retrieved from [Link]

- Fields, G. B., et al. (1996).

- Teixeira, V., et al. (2022). Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels. Frontiers in Bioengineering and Biotechnology, 10, 978810.

-

Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved from [Link]

- Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-D-Pen(Trt). (n.d.). BenchChem.

- Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS. (n.d.). BenchChem.

- Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455-2504.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.

- Kumar, A., et al. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein & Peptide Letters, 28(6), 699-707.

- Cleavage of synthetic peptides. (2015).

- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.

- SPPS: peptide failure to elongate? (2020, December 22).

- Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.

-

Cleavage from Resin. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

- An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. (2011). Organic Letters, 13(21), 5780-5783.

- Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (2007). The Journal of Organic Chemistry, 72(18), 6843-6849.

-

Fmoc-Dap-OH. (n.d.). Aapptec. Retrieved from [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT... (n.d.). ResearchGate. Retrieved from [Link]

-

a) FT‐IR spectra of TPHATP, DAP and C6O6·8H2O. b) XRD patterns of DAP... (n.d.). ResearchGate. Retrieved from [Link]

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 181954-34-7: Fmoc-Dap-OH | CymitQuimica [cymitquimica.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 12. Frontiers | Rational design of potent ultrashort antimicrobial peptides with programmable assembly into nanostructured hydrogels [frontiersin.org]

- 13. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. researchgate.net [researchgate.net]

- 19. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. search.lib.uts.edu.au [search.lib.uts.edu.au]

Diaminopropionic Acid in Biochemical Applications: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diaminopropionic acid (DAP), a non-proteinogenic amino acid, has emerged as a molecule of significant interest across various biochemical disciplines. Its unique structural features, particularly the presence of a second amino group, impart functionalities that are not commonly found in the canonical 20 amino acids. This guide provides an in-depth technical overview of the multifaceted applications of DAP in biochemistry, catering to researchers, scientists, and professionals in drug development. We will explore its natural occurrence and biosynthesis, its pivotal role in the formation of bioactive secondary metabolites, and its burgeoning applications as a versatile tool in peptide synthesis, enzyme mechanism studies, and the development of novel therapeutic agents. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing actionable protocols to harness the potential of diaminopropionic acid in the laboratory and beyond.

The Biochemical Significance of Diaminopropionic Acid

2,3-Diaminopropionic acid (DAP) is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids typically encoded by the genetic code for ribosomal protein synthesis.[1] Its structure, featuring an additional amino group at the β-carbon, is the foundation for its diverse biochemical roles and applications. This additional functionality allows for unique chemical modifications and interactions, making it a valuable component in natural products and a versatile building block in synthetic biochemistry.[2][3]

Natural Occurrence and Biosynthesis

DAP is found in a variety of organisms, including bacteria, plants, and cyanobacteria.[2][4] It serves as a crucial precursor for a range of biologically active compounds.[3] The biosynthesis of L-2,3-diaminopropionate typically involves the amination of L-serine, a process mediated by pyridoxal phosphate (PLP)-dependent enzymes.[1]

In many bacteria, L-DAP is synthesized from L-serine.[2] For instance, in the biosynthesis of the antibiotic capreomycin, the enzymes CmnB and CmnK are involved in converting O-phospho-L-serine and L-glutamic acid into L-DAP.[2][5] Similarly, in Staphylococcus aureus, the enzymes SbnA and SbnB catalyze a similar transformation to produce L-DAP for the synthesis of the siderophore staphyloferrin B.[2][6][7]

Role in Secondary Metabolites

DAP is a fundamental building block for a variety of secondary metabolites with significant biological activities:

-

Antibiotics : L-DAP is a key structural component of several non-ribosomal peptide antibiotics, including capreomycin, viomycin, and zwittermicin.[2] Its presence is often critical for their antibacterial activity.[2]

-

Siderophores : As a precursor to siderophores like staphyloferrin B in Staphylococcus aureus, L-DAP plays a vital role in iron acquisition, which is essential for bacterial growth and virulence.[2][6][8] The biosynthetic pathway of DAP is therefore a potential target for novel antimicrobial agents.[2]

-

Neurotoxins : In certain plants, such as legumes of the Lathyrus genus, L-DAP is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2][9] This compound has been linked to the neurological disorder lathyrism.[10][11]

Applications in Research and Drug Development

The unique properties of DAP make it a valuable tool for researchers and drug development professionals.

Peptide Synthesis and Peptidomimetics

Protected derivatives of DAP, such as Boc-D-2,3-diaminopropionic acid, are crucial building blocks in peptide synthesis.[12][13] The presence of two amino groups allows for the creation of branched or cyclic peptides and peptidomimetics with enhanced biological activity and stability.[12][14] The orthogonal protection of the α- and β-amino groups enables selective chemical modifications, which is a key strategy in medicinal chemistry.[15][16][17]

Table 1: Commonly Used Protected DAP Derivatives in Peptide Synthesis

| Derivative | Protecting Groups | Key Features | Applications |

| N(α)-Boc-L-2,3-Diaminopropionic Acid | α-amino: Boc; β-amino: free | Acid-labile Boc group allows for standard solid-phase peptide synthesis (SPPS) protocols.[14][18] | Incorporation of a free amino group in the peptide side chain for further modification. |

| N(α)-Fmoc-N(β)-Boc-L-2,3-Diaminopropionic Acid | α-amino: Fmoc; β-amino: Boc | Orthogonal protection scheme for selective deprotection and modification.[4] | Synthesis of complex peptide architectures, including branched and cyclic peptides. |

| N(β)-Azido-L-2,3-diaminopropionic acid | β-amino: Azido | The azido group is a versatile handle for "click chemistry" reactions.[19][20] | Bioconjugation, targeted drug delivery, and synthesis of peptide-based therapeutics.[19] |

Probing Enzyme Mechanisms

A groundbreaking application of DAP is in the study of enzyme mechanisms, particularly for trapping transient acyl-enzyme intermediates.[21] By genetically encoding DAP to replace a catalytic cysteine or serine residue in an enzyme's active site, researchers can form a stable amide bond with the substrate's acyl group.[21] This allows for the capture and characterization of otherwise fleeting intermediates, providing invaluable insights into the catalytic cycle.[21]

Bioconjugation and Gene Delivery

The azido derivative of DAP is particularly useful in bioconjugation via "click chemistry".[19] This allows for the efficient and specific attachment of DAP-containing molecules to other biomolecules, such as proteins or nucleic acids.[19] Furthermore, polymers containing DAP have shown promise in gene delivery due to their ability to bind to nucleic acids and facilitate their entry into cells.[2][3] The incorporation of DAP into linear cationic amphipathic peptides can create pH-sensitive vectors that are useful for endosomal escape in non-viral nucleic acid delivery.[22]

Development of Novel Therapeutics

The unique structure of DAP makes it a valuable scaffold for the synthesis of novel therapeutic agents.[2][12] Its derivatives have been investigated as:

-

Antibiotics : Functionalized 2,3-diaminopropionates are being explored as precursors for the biosynthesis of monobactam antibiotics, which are effective against multidrug-resistant bacteria.[23]

-

Enzyme Inhibitors : DAP and its derivatives have been studied as inhibitors of various enzymes, including polyphenol oxidase, which is responsible for browning in fruits and vegetables.[8]

-

Advanced Glycation Endproduct (AGE) Inhibitors : N-terminal DAP peptides have been shown to be efficient scavengers of methylglyoxal, a precursor to AGEs, which are implicated in aging and diabetic complications.[8]

Neurotoxicity of DAP Derivatives

While DAP itself has numerous beneficial applications, some of its derivatives are potent neurotoxins. The most well-known is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), found in the grass pea Lathyrus sativus.[2][9] Ingestion of β-ODAP can lead to neurolathyrism, a neurodegenerative disease characterized by paralysis of the lower limbs.[10][11] The neurotoxicity of β-ODAP is thought to be mediated by its interference with ammonia metabolism in the brain, leading to chronic ammonia toxicity.[9][10] Another neurotoxic derivative is β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria and linked to neurodegenerative diseases.[2][24]

Experimental Protocols